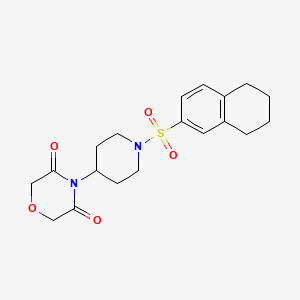

4-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c22-18-12-26-13-19(23)21(18)16-7-9-20(10-8-16)27(24,25)17-6-5-14-3-1-2-4-15(14)11-17/h5-6,11,16H,1-4,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEDNYXQXCYMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)COCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 478.6 g/mol. Its structure features a morpholine ring and a piperidine moiety linked to a tetrahydronaphthalenesulfonyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O3S |

| Molecular Weight | 478.6 g/mol |

| IUPAC Name | This compound |

| InChI Key | OSTRDSLAEMBBRL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Notably, the sulfonamide group is known for its role in enzyme inhibition and modulation of receptor activities. The compound's ability to inhibit specific enzymes or receptors may lead to therapeutic effects in conditions such as diabetes and cancer.

Antidiabetic Effects

Research has highlighted the potential of morpholine and piperidine derivatives as antidiabetic agents. For instance:

- Inhibition of DPP-4 : Compounds with similar structures have shown selective inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme linked to glucose metabolism. This inhibition can lead to improved insulin sensitivity and lower blood glucose levels in diabetic models .

- GLP-1 Receptor Modulation : Some derivatives act as positive allosteric modulators of the GLP-1 receptor, enhancing glucose handling and reducing food intake in obesity .

Antibacterial Activity

Compounds bearing the sulfonamide moiety have demonstrated significant antibacterial properties against various strains:

- In vitro Studies : Compounds similar to this compound have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate their effectiveness as potential antibacterial agents .

Study on Morpholine Derivatives

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized various morpholine derivatives and evaluated their biological activity. Among these derivatives, several exhibited potent DPP-4 inhibition and significant reductions in blood glucose levels in diabetic rats. The findings suggest that modifications in the morpholine structure can enhance pharmacological efficacy .

Enzyme Inhibition Studies

Another research focused on synthesizing piperidine derivatives for enzyme inhibition showed that compounds with similar structural features to our target compound effectively inhibited acetylcholinesterase (AChE) and urease. These findings support the potential for developing therapeutic agents targeting neurodegenerative diseases and metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with two structurally related compounds from the provided evidence and additional analogs inferred from their pharmacophoric features:

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>Predicted using fragment-based methods (e.g., XLogP3).

Key Observations:

Lipophilicity : The target compound exhibits higher logP than the patent examples due to the tetrahydronaphthalene group, which enhances membrane permeability but may reduce aqueous solubility.

Hydrogen-Bonding Capacity : The morpholine-3,5-dione moiety offers two carbonyl groups, enabling stronger hydrogen-bonding interactions compared to the single morpholine oxygen in the patent compounds.

Research Findings and Limitations

- Synthetic Challenges : Sulfonylation of sterically hindered piperidine intermediates (as in the target compound) often requires optimized conditions (e.g., DMAP catalysis) to avoid side reactions.

- Metabolic Stability : The morpholine-3,5-dione ring is resistant to hepatic oxidation, as shown in related carbamate derivatives, suggesting improved pharmacokinetics compared to the patent compounds .

- Gaps in Data : Direct comparative studies on binding affinity, toxicity, or in vivo efficacy are lacking. Computational modeling (e.g., molecular docking) could bridge this gap by predicting target engagement.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonation of the tetrahydronaphthalene moiety followed by coupling with a piperidine-morpholine-dione scaffold. Key steps include:

- Sulfonation : Reacting 5,6,7,8-tetrahydronaphthalen-2-ol with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl intermediate .

- Piperidine Functionalization : Introducing the morpholine-3,5-dione group via nucleophilic substitution or reductive amination, optimized using catalysts like Pd/C or NaBH4 .

- Yield Optimization : Critical parameters include temperature control (to avoid decomposition of the sulfonyl group) and stoichiometric ratios of reactants (e.g., 1.2:1 sulfonyl chloride to piperidine derivative) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (>95% by integration).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and sulfonyl-piperidine bonding geometry .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Methodological Answer : Prioritize:

- In vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Kinase or protease inhibition screens (e.g., ATP-binding assays) due to the sulfonyl group’s affinity for catalytic sites .

- ADME Profiling : Solubility (shake-flask method) and metabolic stability (microsomal incubation) to guide lead optimization .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases), identifying false positives from assay artifacts .

- QSAR Modeling : Corrogate structural features (e.g., sulfonyl electronegativity) with activity trends across datasets to prioritize analogs for synthesis .

- Meta-Analysis : Apply machine learning (e.g., Random Forest) to harmonize conflicting in vitro/in vivo data by weighting variables like assay type or cell-line specificity .

Q. What strategies mitigate side reactions during sulfonation of the tetrahydronaphthalene moiety?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with TBDMS or acetyl before sulfonation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

- Real-Time Monitoring : In situ FTIR or HPLC to detect byproducts (e.g., over-sulfonated derivatives) and adjust reaction kinetics .

Q. How does stereochemistry at the piperidine C4 position influence pharmacological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in bioassays .

- X-ray Analysis : Compare crystal structures of enantiomers to identify steric clashes or hydrogen-bonding disparities at target binding sites .

- Molecular Dynamics : Simulate enantiomer-target complexes to quantify binding energy differences (ΔG < 1 kcal/mol may indicate negligible stereoselectivity) .

Q. What experimental designs address low solubility in aqueous buffers during formulation studies?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based carriers to enhance solubility without precipitation .

- Salt Formation : React with HCl or sodium citrate to improve ionization and dissolution rates .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) for sustained release, characterized by DLS and TEM .

Q. How can reaction scalability be improved without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic sulfonation steps .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, residence time) across scales (mg to kg) .

- In-line Purification : Integrate scavenger resins or membrane filtration to remove impurities during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.